molecular formula C6H12O4S B3387979 2-(Propane-1-sulfonyl)propanoic acid CAS No. 854678-70-9

2-(Propane-1-sulfonyl)propanoic acid

Cat. No.: B3387979
CAS No.: 854678-70-9
M. Wt: 180.22 g/mol
InChI Key: MRNYYZAKYTZNIZ-UHFFFAOYSA-N
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Description

2-(Propane-1-sulfonyl)propanoic acid is an organic compound characterized by the presence of a sulfonyl group attached to a propane chain, which is further connected to a propanoic acid moiety. This compound is notable for its unique structural features, which confer specific chemical properties and reactivity patterns. It is used in various scientific and industrial applications due to its ability to participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Sulfonylation of Propanoic Acid

      Starting Materials: Propanoic acid, propane-1-sulfonyl chloride.

      Reaction Conditions: The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

      Procedure: Propanoic acid is reacted with propane-1-sulfonyl chloride under anhydrous conditions. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

  • Alternative Synthesis via Sulfonylation of Propane

      Starting Materials: Propane, sulfur trioxide, and propanoic acid.

      Reaction Conditions: This method involves the sulfonation of propane using sulfur trioxide, followed by the reaction with propanoic acid.

      Procedure: Propane is first sulfonated to form propane-1-sulfonic acid, which is then esterified with propanoic acid under acidic conditions to yield 2-(propane-1-sulfonyl)propanoic acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

      Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of sulfonic acids or sulfonates, depending on the reaction conditions.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Reactions are performed under anhydrous conditions to prevent hydrolysis of the reducing agent.

      Products: Reduction can yield alcohols or thiols, depending on the extent of reduction.

  • Substitution

      Reagents: Nucleophiles such as amines, alcohols, or thiols.

      Conditions: Typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

      Products: Substitution reactions can produce a variety of derivatives, including sulfonamides, sulfonate esters, and thioethers.

Scientific Research Applications

Chemistry

2-(Propane-1-sulfonyl)propanoic acid is used as a building block in organic synthesis. Its sulfonyl group is a versatile functional group that can be transformed into various derivatives, making it valuable in the synthesis of complex molecules.

Biology

In biological research, this compound is used to study enzyme inhibition and protein modification. The sulfonyl group can form covalent bonds with amino acid residues, allowing researchers to investigate protein function and interactions.

Medicine

The compound has potential applications in drug development, particularly as a precursor for sulfonamide-based drugs. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar activity.

Industry

In industrial applications, this compound is used as an intermediate in the production of surfactants, detergents, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(propane-1-sulfonyl)propanoic acid involves its ability to interact with nucleophiles and electrophiles. The sulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler sulfonic acid with a single carbon chain.

    Ethanesulfonic acid: Similar structure but with an ethane backbone instead of propane.

    Butanesulfonic acid: Longer carbon chain compared to 2-(propane-1-sulfonyl)propanoic acid.

Uniqueness

This compound is unique due to its specific combination of a sulfonyl group and a propanoic acid moiety. This structure provides distinct reactivity patterns and makes it suitable for a wide range of applications in synthesis, research, and industry.

Properties

IUPAC Name

2-propylsulfonylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-3-4-11(9,10)5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNYYZAKYTZNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Propane-1-sulfonyl)propanoic acid
Reactant of Route 2
2-(Propane-1-sulfonyl)propanoic acid
Reactant of Route 3
2-(Propane-1-sulfonyl)propanoic acid
Reactant of Route 4
2-(Propane-1-sulfonyl)propanoic acid
Reactant of Route 5
2-(Propane-1-sulfonyl)propanoic acid
Reactant of Route 6
2-(Propane-1-sulfonyl)propanoic acid

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